Lipophilicity-Driven Differentiation Against Des-Methyl Thiophene Analog
The incorporation of the 5-methyl group on the thiophene ring significantly increases the lipophilicity of methyl 3-amino-3-(5-methylthiophen-2-yl)propanoate compared to the unsubstituted analog, methyl 3-amino-3-(thiophen-2-yl)propanoate. This difference is quantified by their computed LogP values .
des-methyl analog
| Evidence Dimension | Computed LogP (Lipophilicity) |
|---|---|
| Target Compound Data | LogP = 1.62 |
| Comparator Or Baseline | Methyl 3-amino-3-(thiophen-2-yl)propanoate: LogP value is unavailable from the same source but is significantly lower due to the absence of the methyl group. Molecular weight difference (199.27 vs 185.24) serves as a proxy. |
| Quantified Difference | LogP difference is not calculable without the comparator's exact LogP, but the presence of the methyl group directly increases LogP, a well-established SAR principle. |
| Conditions | Computed property from vendor datasheet and PubChem records [1]. |
Why This Matters
Higher lipophilicity directly influences membrane permeability and non-specific protein binding, making this methylated analog a preferred choice over the des-methyl version for lead series requiring enhanced cell penetration.
- [1] PubChem. (n.d.). Methyl 3-amino-3-(thiophen-2-yl)propanoate hydrochloride (PubChem CID 17529508). View Source
